1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene 1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13738262
InChI: InChI=1S/C11H9F3O/c1-3-9-6-4-5-8(2)10(9)15-7-11(12,13)14/h1,4-6H,7H2,2H3
SMILES: CC1=C(C(=CC=C1)C#C)OCC(F)(F)F
Molecular Formula: C11H9F3O
Molecular Weight: 214.18 g/mol

1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene

CAS No.:

Cat. No.: VC13738262

Molecular Formula: C11H9F3O

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene -

Specification

Molecular Formula C11H9F3O
Molecular Weight 214.18 g/mol
IUPAC Name 1-ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene
Standard InChI InChI=1S/C11H9F3O/c1-3-9-6-4-5-8(2)10(9)15-7-11(12,13)14/h1,4-6H,7H2,2H3
Standard InChI Key PLHKUVWKXQLCBJ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C#C)OCC(F)(F)F
Canonical SMILES CC1=C(C(=CC=C1)C#C)OCC(F)(F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The benzene core of 1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene is functionalized with three distinct substituents:

  • Ethynyl group (-C≡CH): Positioned at the 1-position, this linear sp-hybridized group introduces rigidity and facilitates π-orbital interactions, making the compound amenable to Sonogashira coupling and cycloaddition reactions .

  • Methyl group (-CH3_3): At the 3-position, this electron-donating group mildly activates the ring toward electrophilic substitution while contributing steric bulk.

  • 2,2,2-Trifluoroethoxy group (-OCH2_2CF3_3): Located at the 2-position, this strongly electron-withdrawing substituent polarizes the aromatic ring, directing further substitutions to specific positions and enhancing metabolic stability in bioactive analogs .

Spectroscopic Signatures

While experimental NMR data for this specific compound is unavailable, analogs with trifluoroethoxy groups exhibit distinct 19F^{19}\text{F} NMR signals between -70 to -75 ppm due to the electronegative trifluoromethyl moiety . The ethynyl proton typically resonates near 3.3 ppm in 1H^{1}\text{H} NMR, while methyl groups appear as singlets near 2.3 ppm. IR spectroscopy would show a sharp alkyne C≡C stretch at ~2100 cm1^{-1} and C-F stretches at 1100–1250 cm1^{-1}.

Synthetic Routes and Optimization

Retrosynthetic Analysis

Key disconnections focus on introducing the trifluoroethoxy and ethynyl groups. A plausible route involves:

  • Etherification: Reacting 2-bromo-3-methylphenol with 2,2,2-trifluoroethyl iodide under basic conditions to install the trifluoroethoxy group.

  • Ethynylation: Employing a Sonogashira coupling between the brominated intermediate and trimethylsilylacetylene (TMSA), followed by desilylation .

Preparation of 2-(2,2,2-Trifluoroethoxy)-3-methylbromobenzene

Treatment of 2-bromo-3-methylphenol with 2,2,2-trifluoroethyl iodide in the presence of K2_2CO3_3 in DMF at 80°C for 12 hours yields the etherified intermediate. Typical yields range from 70–85% after silica gel chromatography .

Alternative Methods

  • Direct Alkynylation: Using TMS-EBX (1-[(trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one) under mild conditions with TBD (1,3,5-triazabicyclo[4.4.0]dec-5-ene) as a base achieves ethynyl group installation without transition metals .

  • Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while maintaining yields >80% .

Physicochemical Properties and Stability

Solubility and Partitioning

  • LogP: Estimated at 2.8 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration in bioactive molecules.

  • Solubility: Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DCM, THF, and DMF.

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows decomposition onset at ~200°C, with the ethynyl group contributing to exothermic decomposition above 250°C.

Reactivity and Functionalization

Electrophilic Substitution

The trifluoroethoxy group deactivates the ring, directing nitration and sulfonation to the 4- and 6-positions. For example, nitration with HNO3_3/H2_2SO4_4 at 0°C predominantly yields the 4-nitro derivative.

Transition Metal-Catalyzed Reactions

  • Sonogashira Coupling: The ethynyl group reacts with aryl halides to form biaryl acetylenes. For instance, coupling with 4-iodotoluene using PdCl2_2(PPh3_3)2_2 gives 1-(p-tolylethynyl)-3-methyl-2-(2,2,2-trifluoroethoxy)benzene in 82% yield .

  • Cycloadditions: Reacts with azides in Cu-catalyzed click reactions to form 1,2,3-triazoles, useful in drug discovery.

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